molecular formula C8H6N2OS B1526846 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1249172-47-1

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1526846
CAS No.: 1249172-47-1
M. Wt: 178.21 g/mol
InChI Key: LVHIWROIPVTAQF-UHFFFAOYSA-N
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Description

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, with the molecular formula C8H6N2OS, is a valuable chemical scaffold in medicinal chemistry and anticancer research . This compound features a 1H-pyrazole ring substituted at the 3-position with a thiophen-3-yl group and at the 4-position with a formyl group . The aldehyde functional group is a key reactive site, making this molecule a versatile intermediate for the synthesis of more complex derivatives, such as amides and esters, via condensation or nucleophilic addition reactions. Its primary research value lies in its role as a precursor in the development of novel therapeutic agents. Studies on closely related analogues, specifically 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives, have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines, including MCF7, MDA-MB-231, HeLa, Raji, and HL60 . Some derivatives have shown potent activity with GI50 values in the low micromolar range, suggesting promise for further development as anticancer leads . In silico evaluations of similar compounds indicate good drug-likeness properties and potential for passive oral absorption, which is a crucial factor in drug design . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive synthetic procedures and biological screening data.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHIWROIPVTAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspases, which are enzymes involved in the apoptotic pathway. Additionally, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term exposure to 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in cell culture experiments has revealed that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and subsequent metabolism of the compound, leading to the formation of various metabolites. The interaction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular localization of the compound, allowing it to reach its target sites. Additionally, the distribution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde can be influenced by factors such as tissue perfusion and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde to these compartments, thereby influencing its activity and overall impact on cellular function.

Biological Activity

3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of thiophene derivatives with hydrazones under acidic conditions. Various synthetic methods have been reported, often utilizing reagents such as Vilsmeier–Haack to facilitate the formation of the pyrazole ring, which is crucial for its biological activity .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. For instance, a series of pyrazole compounds were evaluated against various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with GI50 values indicating potent activity against Raji and HL60 cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineGI50 (µM)
4cRaji25.2
4cHL6028.3
3dMDA-MB-2310.276
3aHeLa0.336

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro evaluations revealed that it exhibits significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Studies reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)
7bE. coli0.22
10S. aureus0.25
13Pseudomonas aeruginosa0.30

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown anti-inflammatory effects. It acts as a competitive inhibitor of enzymes involved in inflammatory pathways, such as COX-2, thus reducing inflammation markers in experimental models .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound inhibits enzymes like tyrosinase, which is involved in melanin production, suggesting potential applications in skin lightening agents .
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Anticancer Study : A study involving the synthesis of novel pyrazole derivatives showed that compounds with thiophene moieties had improved selectivity and potency against cancer cell lines compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : The evaluation of several pyrazole derivatives against common bacterial strains demonstrated that modifications in the chemical structure could enhance antibacterial efficacy significantly .

Scientific Research Applications

3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound show significant antibacterial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Activity : Research has demonstrated its efficacy against cancer cell lines such as HCT-116 (colon cancer) and MCF7 (breast cancer), highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Applications in Drug Development

The unique structural features of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde allow it to serve as a scaffold for the development of new pharmaceuticals:

  • Lead Compound for Drug Design : Its derivatives can be modified to enhance potency and selectivity against specific biological targets, paving the way for novel therapeutic agents.
  • Potential in Antimicrobial Formulations : Given its antimicrobial properties, it could be incorporated into formulations aimed at treating bacterial infections .

Case Studies

Several case studies highlight the compound's applications in research:

  • Synthesis and Anticancer Activity : A study demonstrated that derivatives of 3-(thiophen-3-yl)-1H-pyrazole exhibited significant cytotoxicity against cancer cell lines, leading to further exploration in drug development .
  • Antimicrobial Efficacy : Research indicated that specific derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in antibiotic formulations .

Comparison with Similar Compounds

Thiophen-2-yl vs. Thiophen-3-yl Derivatives

The position of the thiophene substituent critically influences biological activity. For instance:

  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde exhibits potent antibacterial activity comparable to Amoxicillin, with MIC values of 2–4 µg/mL against E. coli and S. typhimurium . It also demonstrates moderate antifungal activity (MIC: 32 µg/mL) .
  • In contrast, 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde lacks detailed biological data in the literature. However, halogen-substituted thiophen-2-yl analogs (e.g., 4-chlorophenyl derivatives) show enhanced antibacterial activity compared to non-halogenated variants, suggesting that electronic effects from substituents significantly modulate activity .

Furan- and Pyridinyl-Substituted Analogs

  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde outperforms thiophen-2-yl derivatives in antimicrobial assays, with MIC values as low as 1–4 µg/mL against bacterial strains . It also exhibits the strongest DNA gyrase inhibition (IC₅₀: 3.19 µM) among tested compounds .
  • 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde shows superior activity against E. coli (MIC: 2 µg/mL) but reduced antifungal potency compared to its hydrazone precursor .

Spectral and Physicochemical Properties

Table 1: FT-IR Spectral Comparison of Selected Pyrazole-4-carbaldehydes

Compound Aldehydic C–H (cm⁻¹) C=O (cm⁻¹) C=N (cm⁻¹)
3-(Thiophen-3-yl)-1H-pyrazole-4-carbaldehyde 2364 1675 1597
3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde 2860 1673 1600

The lower aldehydic C–H stretching frequency in the thiophen-3-yl derivative (2364 cm⁻¹ vs. 2860 cm⁻¹ for furan) suggests stronger electron-withdrawing effects from the thiophene ring, which may influence reactivity in downstream synthetic applications .

Table 2: Antimicrobial and Enzymatic Activity of Selected Derivatives

Compound Antibacterial MIC (µg/mL) Antifungal MIC (µg/mL) α-Amylase Inhibition (% at 100 µg/mL) DNA Gyrase IC₅₀ (µM)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 2–4 32
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 1–4 8–16 90.04 3.19
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 2–8 8–16 4.00

The furan-2-yl derivative demonstrates broad-spectrum potency, while the thiophen-2-yl analog is less effective against fungal strains. The absence of data for the thiophen-3-yl isomer highlights a gap in current research.

Preparation Methods

Procedure Overview:

  • Starting from 3-substituted pyrazole derivatives or hydrazones formed from thiophene carboxaldehydes and hydrazine derivatives.
  • The Vilsmeier reagent is generated in situ by the dropwise addition of phosphoryl chloride (POCl₃) into dimethylformamide (DMF) under ice-cooling.
  • The pyrazole substrate is then added, and the reaction mixture is stirred at elevated temperatures (typically 65–75 °C) for 6 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is quenched with ice-cold water and neutralized with sodium bicarbonate.
  • The crude product is isolated by filtration and purified by recrystallization, commonly from ethanol.

Reaction Scheme Summary:

Step Reagents & Conditions Outcome
1 POCl₃ added dropwise to DMF (0 °C) Formation of Vilsmeier reagent
2 Addition of pyrazole precursor Formylation at 4-position of pyrazole ring
3 Stirring at 65–75 °C for 6 hours Completion of aldehyde introduction
4 Quenching with ice water and neutralization Isolation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Yields and Purity:

  • Reported yields for similar thiophene-2-yl derivatives range from 76% to 92%, indicating high efficiency and reproducibility.
  • Purity is typically confirmed by recrystallization and chromatographic methods.

Hydrazone Cyclization Route

An alternative approach involves the initial formation of hydrazones from thiophene-3-carboxaldehyde and hydrazine derivatives, followed by cyclization to form the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

For functionalization at the 3-position of the pyrazole ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) have been employed to attach thiophen-3-yl groups onto preformed pyrazole-4-carbaldehydes.

Highlights:

  • Starting from halogenated pyrazole-4-carbaldehydes, coupling with thiophene-3-boronic acids or stannanes under Pd catalysis.
  • Conditions typically include Pd(PPh₃)₄ or Pd(OAc)₂ catalysts, bases like K₂CO₃, and solvents such as DMF or toluene.
  • This method offers high regioselectivity and functional group tolerance.
  • Yields are moderate to good (~60%), with high purity after chromatographic purification.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Vilsmeier-Haack Formylation POCl₃/DMF, 65–75 °C, 6 h 76–92 High yield, regioselective Requires careful temperature control
Hydrazone Cyclization Thiophene-3-carboxaldehyde, hydrazine, acid catalyst 60–80 Allows structural variations Multi-step, longer reaction times
Pd-Catalyzed Cross-Coupling Pd catalyst, thiophene-3-boronic acid, base, DMF/toluene ~60 High regioselectivity, modular Requires expensive catalysts

Research Findings and Optimization Notes

  • Temperature Control: Strict temperature regulation during Vilsmeier-Haack reaction prevents side reactions and improves aldehyde yield.
  • Solvent Choice: Polar aprotic solvents such as DMF enhance solubility and reaction efficiency.
  • Workup: Neutralization with sodium bicarbonate after quenching removes excess POCl₃ and acidic byproducts.
  • Purification: Flash chromatography using cyclohexane/ethyl acetate gradients effectively separates product from impurities.
  • Characterization: Confirmation of structure is achieved through ¹H and ¹³C NMR (aldehyde proton at δ ~9.8–10.2 ppm), mass spectrometry, and sometimes X-ray crystallography for unambiguous structural proof.

Q & A

Q. What are the common synthetic routes for preparing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting thiophene-3-carbaldehyde derivatives with substituted pyrazole precursors under basic catalysis (e.g., K₂CO₃ in refluxing ethanol) . For example:

  • Step 1: 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with thiophen-3-ol in the presence of K₂CO₃ to form the target compound via aryloxy substitution .
  • Step 2: Purification via recrystallization or column chromatography yields the final product (83% reported yield) .

Q. Key variables affecting yield :

VariableImpact
Solvent polarityPolar solvents (ethanol, DMF) enhance nucleophilicity
TemperatureReflux (~80°C) optimizes reaction kinetics
CatalystK₂CO₃ or NaH improves substitution efficiency

Q. What spectroscopic techniques are most reliable for characterizing 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde?

Answer:

  • 1H NMR : Distinct signals include:
    • Aldehyde proton at δ 9.3 ppm (singlet) .
    • Thiophene protons as multiplet between δ 7–8 ppm .
  • FT-IR : Strong C=O stretch at ~1675 cm⁻¹ and C=N stretch at ~1597 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 178.21 (calculated for C₉H₆N₂OS) .

Validation tip : Cross-reference with X-ray crystallography (if available) to confirm planar geometry of the pyrazole-thiophene system .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde in nucleophilic addition reactions?

Answer:

  • DFT Calculations : Optimize the molecular geometry to identify electrophilic sites (e.g., aldehyde carbon) using software like Gaussian .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. The aldehyde group typically exhibits high electrophilicity (LUMO energy ~ -1.5 eV) .
  • Solvent Effects : Simulate solvent interactions (e.g., PCM model for ethanol) to assess reaction feasibility .

Experimental correlation : Validate predictions with kinetic studies using substituted hydrazines or Grignard reagents .

Q. What strategies resolve contradictions in biological activity data for pyrazole-thiophene hybrids?

Answer: Case study : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus):

Assay standardization :

  • Use CLSI guidelines for consistent inoculum size (~10⁵ CFU/mL) .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

Structural analogs : Compare with derivatives like 4-(4-chloro-pyrazol-1-yl)thiophene-2-carbaldehyde to isolate substituent effects .

Mechanistic studies : Perform time-kill assays or membrane permeability tests to differentiate static vs. cidal effects .

Q. How can reaction conditions be optimized for scaling up 3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde synthesis without compromising purity?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for safer aldehyde group handling .
  • In-line purification : Couple synthesis with liquid-liquid extraction or scavenger resins to remove byproducts (e.g., unreacted thiophenol) .
  • Process Analytical Technology (PAT) : Use real-time FT-IR or HPLC monitoring to maintain >95% purity .

Q. Scalability challenges :

  • Aldehyde oxidation: Use inert atmospheres (N₂/Ar) to prevent formic acid formation .
  • Crystallization: Optimize cooling rates to avoid amorphous solids .

Q. What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor?

Answer:

In silico docking : Target ATP-binding pockets of kinases (e.g., EGFR, CDK2) using AutoDock Vina .

Enzyme assays :

  • Kinase-Glo® Luminescent Assay : Measure ATP depletion in vitro (IC₅₀ determination) .
  • Selectivity screening: Test against a kinase panel (e.g., Eurofins KinaseProfiler®) .

Cellular validation : Use Western blotting to assess phosphorylation inhibition in cancer cell lines (e.g., MCF-7) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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